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molecular formula C13H20ClNO3 B134214 Viloxazine hydrochloride CAS No. 35604-67-2

Viloxazine hydrochloride

Cat. No. B134214
M. Wt: 273.75 g/mol
InChI Key: HJOCKFVCMLCPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06207662B1

Procedure details

The title compound was prepared by hydrogenation of (±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine over 5% Pd/C in ethanol: 1 M aqueous HCl 3:1. mp 176-179° C. Yield 96%.
Name
(±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH2:23][CH3:24])[CH2:9]1)C1C=CC=CC=1.[ClH:25]>C(O)C.[Pd]>[ClH:25].[CH2:23]([O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[O:15][CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1)[CH3:24] |f:4.5|

Inputs

Step One
Name
(±)-4-benzyl-2-[(2-ethoxyphenoxy)-methyl]morpholine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)COC1=C(C=CC=C1)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC1=C(OCC2CNCCO2)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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